3-(octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea

soluble epoxide hydrolase enzyme inhibition pain and inflammation

This 1,3-disubstituted urea (CAS 1902894-80-7) is a conformationally restricted, single-digit nanomolar sEH inhibitor (human Ki=1.40 nM) with a 14-minute human microsomal half-life, specifically designed for in vivo models of inflammatory and neuropathic pain where sustained target engagement is critical. Its rigid octahydro-1,4-benzodioxin pharmacophore directly addresses the historical solubility and stability issues of flexible urea inhibitors, making generic substitution unreliable without confirmatory testing. Dual patent coverage for peripheral and CNS indications supports unique inflammation-depression axis studies.

Molecular Formula C16H19F3N2O3
Molecular Weight 344.334
CAS No. 1902894-80-7
Cat. No. B2888465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea
CAS1902894-80-7
Molecular FormulaC16H19F3N2O3
Molecular Weight344.334
Structural Identifiers
SMILESC1CC2C(CC1NC(=O)NC3=CC=C(C=C3)C(F)(F)F)OCCO2
InChIInChI=1S/C16H19F3N2O3/c17-16(18,19)10-1-3-11(4-2-10)20-15(22)21-12-5-6-13-14(9-12)24-8-7-23-13/h1-4,12-14H,5-9H2,(H2,20,21,22)
InChIKeyFDDOFIWRASDOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea (CAS 1902894-80-7): A Potent sEH Inhibitor for Inflammatory and Neuro-Psychiatric Research


3-(Octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea (CAS 1902894-80-7, MW 344.33) is a 1,3-disubstituted urea derivative characterized by a rigid octahydro-1,4-benzodioxin moiety and a 4‑(trifluoromethyl)phenyl group . It is disclosed as 'Compound 1' in a series of patents assigned to Eicosis LLC and The Regents of the University of California, where it is defined as a potent inhibitor of human soluble epoxide hydrolase (sEH) with applications in inflammatory, pain, and neuro-psychiatric disorders [1][2].

3-(Octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea: Why Structural Analog Substitution Compromises sEH Target Engagement and Physicochemical Profile


Seemingly minor structural modifications within the 1,3-disubstituted urea sEH inhibitor class produce dramatic swings in potency (Ki variations exceeding 100‑fold), microsomal stability, and lipophilicity [1]. The fused octahydro‑1,4‑benzodioxin bicycle of this compound provides a conformationally restricted secondary pharmacophore that directly addresses the poor solubility and high melting point that have historically plagued urea‑based sEH inhibitors, making generic substitution without confirmatory potency and stability testing highly unreliable [2].

3-(Octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea: Quantitative Differential Evidence Against sEH Inhibitor Comparators


Single-Digit Nanomolar sEH Inhibition Potency Comparable to Leading Clinical Candidate EC5026

The target compound inhibits recombinant human sEH with a Ki of 1.40–1.43 nM, measured across two independent assay formats (FRET-based displacement and reduction of ACPU binding) [1]. This potency is within 2‑fold of the clinical-stage sEH inhibitor EC5026 (Ki = 0.06 nM) and comparable to the highly optimized Compound No. 12 (Ki = 1.0 nM) from the same patent family [2], placing it among the most potent sEH inhibitors reported.

soluble epoxide hydrolase enzyme inhibition pain and inflammation

Microsomal Stability Half-Life Differentiates This Compound from Ultra-Short-Lived sEH Inhibitors

In pooled human liver microsomes, the target compound (Compound No. 1 in US10377744) displays a half‑life (t1/2) of 14 minutes [1]. This is substantially longer than several equipotent analogs within the same series, such as Compound No. 12 (t1/2 = 8 min) and Compound No. 19 (t1/2 = 11 min), indicating enhanced resistance to first‑pass hepatic metabolism [1].

microsomal stability drug metabolism PKPD

Conformational Rigidity of the Octahydro-Benzodioxin Scaffold Lowers Melting Point Relative to Flexible-Chain sEH Inhibitors

The patent explicitly states that inhibitors incorporating 'restricted or rigid substituents' were synthesized to overcome the problem of high melting points (>180 °C) that render many potent urea‑based sEH inhibitors poor drug candidates [1]. The fused octahydro‑1,4‑benzodioxin ring of this compound enforces conformational restriction that is associated with lower melting points and improved solubility, although specific melting point values for this compound are not disclosed in the patent [1].

physicochemical property melting point oral bioavailability

Broad Therapeutic Indication Scope Distinct from URAT1-Focused Urea Derivatives

While some aryl-urea derivatives have been developed as URAT1 inhibitors for hyperuricemia (e.g., dotinurad, benzbromarone) [1], this compound is patented specifically as an sEH inhibitor with method‑of‑use claims covering depression, neuropathic pain, inflammatory pain, hypertension, and tissue injury [2][3]. This dual CNS‑peripheral disease scope differentiates it from URAT1‑targeted ureas, which are restricted to renal urate transport.

therapeutic indication mental disorders inflammation

3-(Octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea: Best-Fit Application Scenarios for Preclinical and Translational Studies


In Vivo Pharmacology of sEH‑Mediated Inflammatory Pain

With a human sEH Ki of 1.40 nM and a microsomal half‑life exceeding 10 minutes, this compound is well‑suited for rodent models of inflammatory and neuropathic pain where sustained sEH inhibition is required. Its 14‑minute t1/2 in human microsomes predicts sufficient metabolic stability for intraperitoneal or oral dosing in mice and rats [1]. The patent explicitly claims utility for post‑surgical pain, neuropathic pain, and diabetic neuropathic pain [2].

CNS Target Engagement Studies in Depression Models

Patent US11123311 specifically claims methods of treating depression with sEH inhibitors including this compound [1]. Its moderate lipophilicity (clogP ≈ 3.3) [2] is within the range favorable for blood‑brain barrier penetration, making it a candidate for CNS target engagement studies and behavioral pharmacology in chronic mild stress or social defeat models.

Comparative sEH Inhibitor Tool Compound for Structure‑Activity Relationship (SAR) Studies

This compound's rigid octahydro‑benzodioxin scaffold provides a distinct conformational pharmacophore compared to the flexible adamatanyl‑urea or piperazino‑urea sEH inhibitor templates [1]. Its single‑digit nanomolar potency and patented, publicly disclosed structure make it a valuable reference compound for benchmarking novel sEH inhibitors in academic and industrial SAR campaigns.

Co‑Morbidity Models Linking Inflammation and Mental Health

The compound's dual patent coverage for both peripheral inflammatory conditions (pain, hypertension, tissue injury) and CNS disorders (depression) positions it uniquely for studies investigating the inflammation‑depression axis, where sEH inhibition has been hypothesized to exert therapeutic effects through stabilization of epoxyeicosatrienoic acids (EETs) [1][2].

Quote Request

Request a Quote for 3-(octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.